![molecular formula C15H16O6 B12571087 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 226956-10-1](/img/structure/B12571087.png)
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-methoxyphenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the acetyl group on the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Reduction: Formation of 5-[(4-Methoxyphenyl)ethanol]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Substitution: Formation of 5-[(4-Halophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione or 5-[(4-Aminophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Applications De Recherche Scientifique
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The acetyl group can also participate in covalent bonding with target molecules, leading to changes in their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
226956-10-1 |
|---|---|
Formule moléculaire |
C15H16O6 |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
5-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-13(17)12(14(18)21-15)11(16)8-9-4-6-10(19-3)7-5-9/h4-7,12H,8H2,1-3H3 |
Clé InChI |
ULJCZIYZRAZXMF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
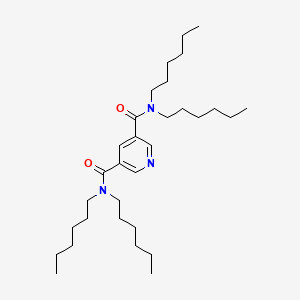
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
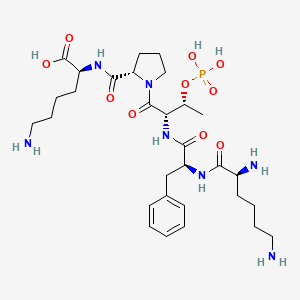
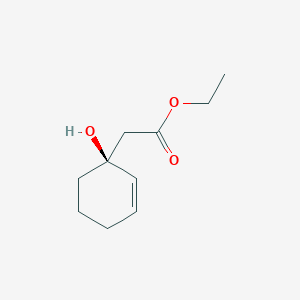
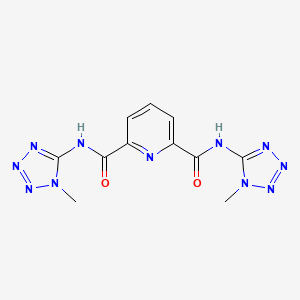
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
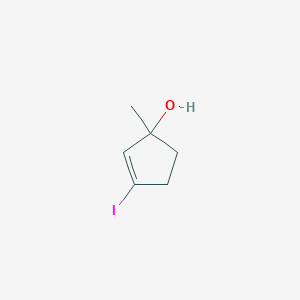
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
